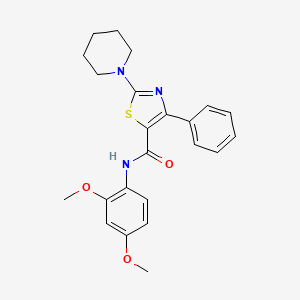

N-(2,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC16385486

Molecular Formula: C23H25N3O3S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H25N3O3S |

|---|---|

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-4-phenyl-2-piperidin-1-yl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C23H25N3O3S/c1-28-17-11-12-18(19(15-17)29-2)24-22(27)21-20(16-9-5-3-6-10-16)25-23(30-21)26-13-7-4-8-14-26/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3,(H,24,27) |

| Standard InChI Key | XEGCDKMLTWJGQF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=C(N=C(S2)N3CCCCC3)C4=CC=CC=C4)OC |

Introduction

N-(2,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a molecular formula of C23H25N3O3S and a CAS number of 862391-86-4 . This compound belongs to the thiazole class, which is known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a piperidine ring and phenyl groups suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Synthesis and Preparation

The synthesis of N-(2,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from appropriate thiazole precursors. The process may include condensation reactions to form the thiazole ring, followed by substitution reactions to introduce the phenyl and piperidine groups. Detailed synthesis protocols are not readily available in the public domain but would likely involve standard organic chemistry techniques.

Research Findings and Future Directions

Given the lack of specific research findings on N-(2,4-dimethoxyphenyl)-4-phenyl-2-(piperidin-1-yl)-1,3-thiazole-5-carboxamide, future studies should focus on its synthesis optimization, biological evaluation, and pharmacological characterization. This could involve in vitro and in vivo assays to assess its efficacy and safety profile. Additionally, computational modeling techniques could be employed to predict its potential interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume